molecular formula C10H12 B127639 2-Phenyl-2-butene CAS No. 767-99-7

2-Phenyl-2-butene

Cat. No. B127639
CAS RN: 767-99-7
M. Wt: 132.2 g/mol
InChI Key: UGUYQBMBIJFNRM-OQFOIZHKSA-N
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Description

2-Phenyl-2-butene is a chemical compound with the molecular formula C10H12 . It has an average mass of 132.202 Da and a monoisotopic mass of 132.093903 Da . It is also known by other names such as (2Z)-2-Buten-2-ylbenzene, (2Z)-2-Butén-2-ylbenzène, and (2Z)-2-Buten-2-ylbenzol .


Molecular Structure Analysis

The 2-Phenyl-2-butene molecule contains a total of 22 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-2-butene are not detailed in the sources retrieved, it’s worth noting that related compounds like 2-Phenyl-2-butanol can undergo reactions with Grignard reagents .

Scientific Research Applications

Photochemistry and Isomerization

Research has shown that 2-phenyl-2-butene undergoes photochemical cis-trans isomerization, involving intermolecular and intramolecular energy transfer between the phenyl and olefin groups. This process is significant in the study of photochemistry in aromatic olefins (Nakagawa & Sigal, 1970).

Solvolysis Reactions

2-Phenyl-2-butene plays a role in solvolysis reactions, specifically in the nucleophilic addition of water to tertiary allylic carbocations. This research enhances understanding of solvolysis processes in organic chemistry (Jia, Ottosson, Zeng, & Thibblin, 2002).

Asymmetric Hydrogenation

The compound has been utilized in studies of asymmetric hydrogenation, where high optical yields were obtained using a rhodium catalyst complexed with a phosphinite derived from cellulose. This application is critical in the field of catalytic chemistry (Kawabata, Tanaka, & Ogata, 1976).

Reactivity with π-Bonds

Investigations have shown the reaction of 2-phenyl-2-butene with other compounds, demonstrating its reactivity with π-bonds. This contributes to the understanding of reactions involving olefins and their derivatives (Kinjo et al., 2007).

Ene Reactions

The ene reactions of 2-phenyl-2-butene with singlet oxygen and other reactants have been studied, providing insights into the dynamics and mechanisms of these reactions in organic chemistry (Orfanopoulos, Smonou, & Foote, 1990).

Catalysis and Hydroalkoxylation

2-Phenyl-2-butene has been used in catalysis studies, such as in gold(I)-catalyzed intermolecular hydroalkoxylation of allenes, which is significant in the synthesis of complex organic molecules (Zhang & Widenhoefer, 2008).

properties

IUPAC Name

[(Z)-but-2-en-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYQBMBIJFNRM-OQFOIZHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875936
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-butene

CAS RN

767-99-7, 2082-61-3
Record name Benzene, ((1Z)-1-methyl-1-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-2-BUTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZENE, (1-METHYL-1-PROPENYL)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name but-2-en-2-ylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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